9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)
CAS No.:
Cat. No.: VC18852366
Molecular Formula: C48H32N2O
Molecular Weight: 652.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H32N2O |
|---|---|
| Molecular Weight | 652.8 g/mol |
| IUPAC Name | 9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole |
| Standard InChI | InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H |
| Standard InChI Key | PUMBYCIOZWSYPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a central oxygen atom bridging two biphenyl-carbazole moieties. Each subunit consists of a carbazole group linked to a biphenyl system via a 3,4'-diyl connection, creating an extended π-conjugated framework . This structural rigidity enhances thermal stability and electronic delocalization, critical for optoelectronic performance.
Physicochemical Characteristics
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₈H₃₂N₂O | |
| Molecular Weight | 652.78 g/mol | |
| CAS Registry Number | 1470161-29-5 | |
| Purity | ≥99% (HPLC) | |
| UV Absorption (CH₂Cl₂) | 240 nm | |
| Fluorescence Emission (CH₂Cl₂) | 350 nm |
The compound’s solubility varies significantly with solvent choice. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10 mM concentrations, with storage recommendations of ≤1 month at -20°C or ≤6 months at -80°C .
Synthesis and Analytical Characterization
Quality Control
Analytical confirmation relies on:
-
High-Performance Liquid Chromatography (HPLC): Purity verification (>99%) .
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Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for structural elucidation of biphenyl and carbazole protons.
Applications in Advanced Materials Research
Optoelectronic Devices
The compound’s broad conjugation and high thermal stability (decomposition temperature >300°C) make it suitable as a host material in OLEDs . In such roles, it facilitates exciton confinement and energy transfer to emissive dopants, improving device efficiency.
| Condition | Stability Duration |
|---|---|
| -80°C (lyophilized) | 6 months |
| -20°C (solution in DMSO) | 1 month |
| Repeated freeze-thaw cycles degrade performance; aliquot stock solutions to mitigate this . |
Recent Advancements and Future Directions
Research Highlights
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Enhanced OLED Efficiency: A 2024 study demonstrated a 15% increase in external quantum efficiency when using this compound as a host in blue-emitting OLEDs.
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Solubility Optimization: Co-solvent systems (e.g., DMSO:toluene) improved film homogeneity in spin-coated devices .
Challenges and Opportunities
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Synthetic Scalability: Current methods lack cost-effectiveness for industrial-scale production.
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Functionalization Strategies: Introducing electron-withdrawing groups (e.g., -CF₃) could red-shift emission for near-infrared applications.
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